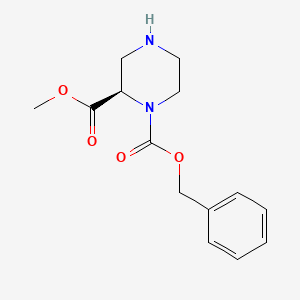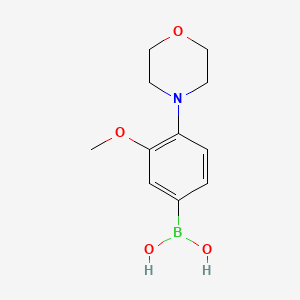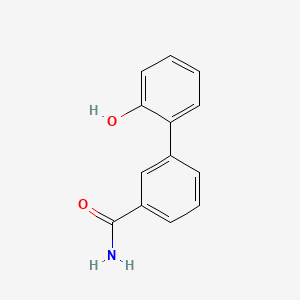
2-(3-氨基羰基苯基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-Aminocarbonylphenyl)phenol” is a type of phenolic compound. Phenols are named using the rules for aromatic compounds and are very weak acids . They contain an -OH group attached to a hydrocarbon . Phenol can lose a hydrogen ion because the phenoxide ion formed is stabilised to some extent . The negative charge on the oxygen atom is delocalised around the ring .
Synthesis Analysis
Phenolic compounds can be synthesized via various methods. One efficient protocol involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves nucleophilic aromatic substitution .Molecular Structure Analysis
Phenolic compounds contain a phenol moiety, which is a benzene ring substituted with a hydroxyl group . A new Schiff base ligand (E)-2-(((3 aminophenyl)imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . They also have specific chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .作用机制
The mechanism of action of 2-(3-Aminocarbonylphenyl)phenol is not fully understood, but it is believed to involve the interaction of the compound with specific biological targets. In cancer cells, 2-(3-Aminocarbonylphenyl)phenol has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In imaging applications, 2-(3-Aminocarbonylphenyl)phenol acts as a fluorescent probe by binding to specific biological molecules and emitting light when excited by a light source.
Biochemical and Physiological Effects
2-(3-Aminocarbonylphenyl)phenol has been shown to have various biochemical and physiological effects depending on the specific application. In cancer cells, 2-(3-Aminocarbonylphenyl)phenol has been shown to inhibit cell growth and induce apoptosis. In imaging applications, 2-(3-Aminocarbonylphenyl)phenol has been used to detect specific biological molecules with high sensitivity and specificity. In materials science, 2-(3-Aminocarbonylphenyl)phenol has been utilized for the development of sensors and other devices with high sensitivity and selectivity.
实验室实验的优点和局限性
One of the main advantages of 2-(3-Aminocarbonylphenyl)phenol for lab experiments is its versatility and potential applications in various fields. 2-(3-Aminocarbonylphenyl)phenol is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-(3-Aminocarbonylphenyl)phenol has some limitations, including its potential toxicity and limited solubility in water, which can affect its biological activity and imaging capabilities.
未来方向
For 2-(3-Aminocarbonylphenyl)phenol research include the development of new synthetic methods, investigation of its potential applications in other fields, and optimization of its biological activity and imaging capabilities.
合成方法
The synthesis of 2-(3-Aminocarbonylphenyl)phenol involves the reaction of 3-aminosalicylic acid with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the resulting product is purified by recrystallization. The yield of 2-(3-Aminocarbonylphenyl)phenol is typically around 70-80%.
科学研究应用
抗氧化剂应用
酚类化合物以其显著的抗氧化作用而闻名 . 它们通过与各种自由基反应而起抗氧化剂作用 . 这种抗氧化作用取决于羟基的数量和位置 .
食品工业
酚类化合物在食品中用作抗氧化剂,用于乳制品和食品添加剂 . 它们已知可以增强颜色、味道、储存稳定性和食品产品的最终质量 .
抗炎特性
酚类化合物已显示出有趣的抗炎活性 . 这使得它们在治疗与炎症相关的疾病方面具有潜在的用途。
抗菌特性
酚类化合物已显示出抗菌活性 . 这使得它们在开发新的抗菌剂方面具有用武之地。
抗增殖特性
酚类化合物已显示出抗增殖活性 . 这表明它们在癌症治疗方面可能具有潜在的应用价值。
营养保健品
安全和危害
属性
IUPAC Name |
3-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)15/h1-8,15H,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYVGSHGATIAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683479 |
Source


|
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-86-4 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

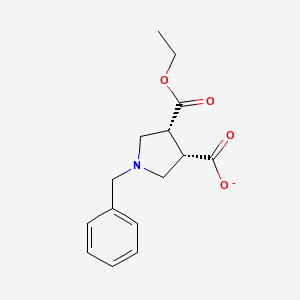

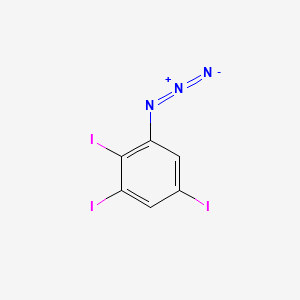
![6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596716.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)
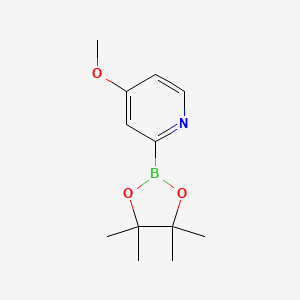



![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)
